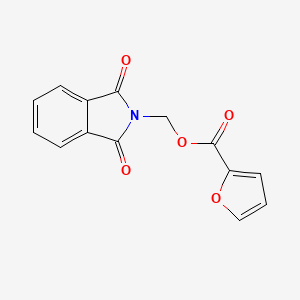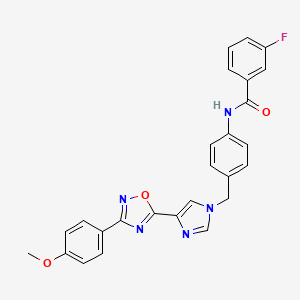
3-(4-Methoxyphenyl)dihydrofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is a chemical compound with the CAS Number: 4665-00-3 . It has a molecular weight of 204.18 g/mol and its IUPAC name is 3-(4-methoxyphenyl)-2,5-furandione . The compound is solid in physical form .
Molecular Structure Analysis
The linear formula of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is C11H8O4 . The InChI code for this compound is 1S/C11H8O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-6H,1H3 .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is a solid compound . It has a molecular weight of 204.18 g/mol and its formula is C₁₁H₈O₄ .Scientific Research Applications
Photochromic Properties
3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, as part of the fulgide family, demonstrates significant photochromic properties. The substance shows resistance to photocoloration and photobleaching, and its photochromic behavior is characterized by reversible photoinduced isomerization. This feature highlights its potential in applications like optical data storage and photoresponsive materials (Balenko et al., 2010).
Chemical Synthesis and Reactions
The compound is involved in various chemical reactions, including the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones. Its reactivity under different conditions can lead to the formation of several derivatives, indicating its versatility in synthetic organic chemistry (Sarıpınar et al., 2006).
Application in Analytical Chemistry
A derivative of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione has been synthesized and investigated as a potential indicator for acid-base titration. This application is particularly significant in analytical chemistry for precise measurements and reactions (Pyrko, 2021).
Structural Studies in Crystallography
The compound also finds applications in crystallography. Studies on its crystal structure have provided insights into hydrogen-bonded layer structures, which are vital for understanding molecular interactions and designing new materials (Nye et al., 2013).
Regioselective Reactions
In organic synthesis, 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione exhibits regioselective reactions, contributing to the synthesis of various organic compounds. This aspect is crucial in designing drugs and other functional molecules (Baker et al., 1991).
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-5,9H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNZEDFJEGABFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32856-59-0 |
Source


|
| Record name | 3-(4-methoxyphenyl)oxolane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374867.png)
![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2374871.png)
![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)
![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)
![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)

![Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate](/img/structure/B2374880.png)
![2-(1,3-Benzoxazol-2-yl)-5-benzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2374883.png)



![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2374890.png)